Vacciniin

Description

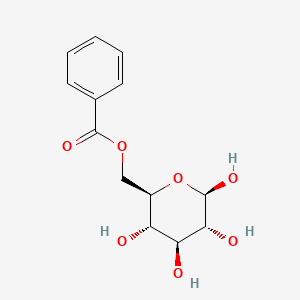

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-9-8(20-13(18)11(16)10(9)15)6-19-12(17)7-4-2-1-3-5-7/h1-5,8-11,13-16,18H,6H2/t8-,9-,10+,11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDRXKCKIMVUHN-BZNQNGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877232 | |

| Record name | Vacciniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-75-5 | |

| Record name | β-D-Glucopyranose, 6-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vacciniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vacciniin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACCINIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X76EOC769A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Vacciniin

Elucidation of Vacciniin Biosynthetic Routes in Plants

The biosynthesis of this compound, chemically known as 6-O-benzoyl-D-glucose, is a multi-step process that involves the convergence of primary and secondary metabolic pathways within the plant cell. While the complete pathway in Vaccinium species is still an active area of research, studies on analogous compounds in other plants provide a foundational understanding. The formation of such glucose esters typically involves the activation of benzoic acid and its subsequent transfer to a glucose molecule.

The biosynthesis is believed to primarily occur in the cytoplasm and potentially involves transport of intermediates between different cellular compartments. The core of the pathway lies in the enzymatic esterification of a glucose molecule with a benzoyl group.

Precursor Compounds and Enzymatic Steps in this compound Formation

The synthesis of this compound necessitates the availability of two key precursor molecules: a benzoyl group donor and a glucose donor.

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Metabolic Origin | Role in this compound Synthesis |

| Benzoyl-CoA | Phenylpropanoid Pathway | Provides the benzoyl group |

| UDP-Glucose | Carbohydrate Metabolism | Provides the glucose moiety |

The formation of this compound is catalyzed by a series of enzymatic reactions. The initial steps involve the synthesis of benzoic acid via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This benzoic acid is then activated to its coenzyme A thioester, Benzoyl-CoA.

The final and crucial step is the transfer of the benzoyl group from Benzoyl-CoA to the 6-hydroxyl group of a glucose molecule. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase . Based on studies of similar compounds, the enzyme responsible for this compound synthesis likely belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. These enzymes are known to catalyze the acylation of various plant metabolites.

Alternatively, the glucose moiety may be transferred to benzoic acid from UDP-glucose, a common sugar donor in plant glycosylation reactions, by a UDP-glycosyltransferase (UGT) . Research on the formation of salicylic (B10762653) acid glucose esters in Arabidopsis thaliana has identified UGTs that can catalyze the formation of such ester linkages. uniprot.orgrcsb.org

Genetic and Environmental Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in plants, is tightly regulated at both the genetic and environmental levels. The expression of the genes encoding the biosynthetic enzymes is a key control point.

Genetic Regulation: The transcription of genes for enzymes in the phenylpropanoid pathway and for the final acyltransferase or glucosyltransferase is likely controlled by specific transcription factors. These transcription factors can be activated or repressed in response to developmental cues and environmental stimuli.

Environmental Regulation: Various environmental factors can influence the accumulation of this compound in plants. These can include:

Nutrient Availability: The availability of essential nutrients can impact primary metabolism, including carbohydrate production, which in turn affects the supply of UDP-glucose. Studies on Vaccinium corymbosum cell cultures have shown that the carbohydrate composition of the nutrient medium influences the content of phenolic compounds. researchgate.net

Biotic and Abiotic Stress: Pathogen attack, wounding, or exposure to harsh environmental conditions can trigger the production of secondary metabolites, including benzoate (B1203000) esters, as part of the plant's defense response.

Comparative Biosynthetic Analyses of this compound Across Organisms

This compound is primarily known to occur in plants of the Vaccinium genus. While the fundamental principles of ester biosynthesis are conserved across the plant kingdom, the specific enzymes and regulatory networks can vary between different species.

Comparative studies on the biosynthesis of acylated compounds in different plants have revealed both similarities and differences in the enzymes involved. For instance, BAHD acyltransferases, a large family of enzymes, show functional diversity across different plant species, with variations in their substrate specificity and catalytic activity. frontiersin.org This suggests that the specific acyltransferase responsible for this compound synthesis in Vaccinium may have unique characteristics compared to those found in other plants that produce different benzoate esters.

Furthermore, research into the biosynthesis of complex acylated anthocyanins in plants like Delphinium has highlighted the intricate interplay of different classes of enzymes, including glucosyltransferases and acyltransferases, in creating a diverse array of natural products. nih.govnih.gov This underscores the likelihood that the biosynthesis of this compound is part of a larger metabolic network responsible for producing a variety of specialized metabolites in Vaccinium species.

Future research involving comparative genomics and metabolomics across different Vaccinium species and other related plants will be crucial to fully elucidate the evolutionary and functional diversity of the this compound biosynthetic pathway.

Analytical Methodologies for Vacciniin Characterization and Quantification

Advanced Chromatographic Techniques for Vacciniin Isolation and Purity Assessment

Chromatographic techniques are widely used to separate components within a mixture, allowing for the isolation and purity assessment of specific compounds such as this compound creative-biolabs.com.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and quality assessment of various compounds, including proteins and other complex biotherapeutics nih.gov. It offers significant advantages in resolving power, selectivity, and sensitivity compared to some traditional methods nih.gov. HPLC is used in vaccine analysis for purposes such as quantification, quality control, and impurity analysis elgalabwater.comtechnologynetworks.com. Reversed-phase HPLC (RP-HPLC) is particularly useful for separating components based on their hydrophobicity and is a reproducible analytical tool nih.gov. While the search results discuss HPLC extensively in the context of vaccine analysis, specific detailed research findings solely focused on HPLC applications specifically for this compound were not prominently featured. However, the general applicability of RP-HPLC for the characterization and quantification of complex molecules suggests its relevance for this compound analysis nih.govtechnologynetworks.com.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition researchtrend.net. GC is often coupled with Mass Spectrometry (MS) (GC-MS) to enhance its analytical capabilities, allowing for the identification of separated compounds based on their mass fragmentation patterns researchtrend.netcmbr-journal.com. GC-MS is a sensitive and selective method widely used for analyzing volatile compounds and complex mixtures researchtrend.netcmbr-journal.com. While the provided search results mention GC and GC-MS in the context of analyzing volatile compounds and components in various extracts and vaccine-related studies, specific methodologies focused solely on this compound or its direct derivatives using GC were not detailed creative-biolabs.comresearchtrend.netcmbr-journal.comwiley.comijpsr.comresearchgate.net. However, GC-MS has been used to analyze the composition of fatty acids in certain vaccines nih.gov. The application of GC methodologies for this compound-related compounds would likely depend on the volatility and thermal stability of this compound or its derivatives.

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility chromatographyonline.com. CE is increasingly utilized in vaccine analysis for applications such as quantification, purity assessment, process monitoring, and characterization chromatographyonline.comnih.govdiva-portal.org. CE offers advantages such as speed, reduced complexity, and improved reproducibility compared to some traditional methods like SDS-PAGE and isoelectric focusing chromatographyonline.com. Various CE methods, including Capillary Zone Electrophoresis (CZE), CE-SDS, Capillary Gel Electrophoresis (CGE), and capillary Isoelectric Focusing (cIEF), have been developed and applied for the analysis of viruses, proteins, nucleic acids, and excipients in vaccines nih.govdiva-portal.orgdiva-portal.org. These methods are used to determine concentration, assess integrity and composition, and perform identity testing nih.govdiva-portal.org. While CE is broadly applicable to vaccine analysis, specific detailed research findings focusing solely on the application of CE for this compound were not found in the provided search results. However, its ability to separate and characterize a diverse range of molecules suggests its potential utility for this compound and related compounds chromatographyonline.comnih.govdiva-portal.org.

Spectrometric Approaches for Structural Confirmation and Quantification of this compound

Spectrometric techniques provide valuable information about the structure and quantity of a compound by measuring the interaction of the substance with electromagnetic radiation or by analyzing the mass-to-charge ratio of ions.

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify substances based on their mass-to-charge ratio ox.ac.ukox.ac.uk. MS is frequently coupled with chromatographic techniques like HPLC or GC to provide both separation and identification capabilities (LC-MS, GC-MS) elgalabwater.comresearchtrend.netnih.govthermofisher.com. MS plays a significant role in vaccine analysis for characterizing viruses, determining components, identifying impurities, and assessing the composition of complex formulations nih.govox.ac.ukox.ac.ukthermofisher.comnih.govthermofisher.com. Different ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization (ESI), are employed depending on the nature of the analyte ox.ac.ukox.ac.uknih.gov. MS can provide detailed structural information, including primary structure, molecular weight, disulfide bond linkages, and post-translational modifications of proteins nih.gov. While MS is a key tool in the analysis of vaccine components and related substances, specific detailed research findings focusing solely on the application of MS for the direct analysis or quantification of this compound were not explicitly present in the provided search results. However, its broad applicability in characterizing complex biological molecules and identifying impurities suggests its potential use in this compound analysis nih.govox.ac.ukox.ac.ukthermofisher.comnih.govthermofisher.com.

Method Validation and Standardization in this compound Research

Method validation and standardization are critical processes in analytical chemistry to ensure that a method is reliable, accurate, and suitable for its intended purpose, particularly in the context of quantifying specific compounds like this compound in complex matrices. Validation involves experimentally demonstrating that the method meets predefined performance characteristics, while standardization ensures consistency across different laboratories and measurements.

For the analysis of phytochemical compounds, including those potentially related to this compound (though direct validation studies for this compound were not extensively found in the search results, principles from related compound analyses in similar matrices are applicable), methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed and require rigorous validation. A study on the analytical method validation for phytocomponents in Vaccinium bracteatum leaf extracts, which are known to contain this compound, highlights the typical validation parameters used for related compounds like orientin (B1677486) and isoorientin (B1672268). mdpi.com This validation followed the International Conference on Harmonisation (ICH) guidelines, a widely accepted standard for pharmaceutical and analytical method validation. mdpi.com

Key validation parameters assessed typically include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range. For orientin and isoorientin analysis using HPLC, excellent linearity (R² ≥ 0.9999) was observed within a concentration range of 1.0–50.0 μg/mL. mdpi.com

Accuracy: The closeness of the measured value to the true value. Recovery studies are often performed by spiking known amounts of the analyte into samples and measuring the percentage recovered. For orientin and isoorientin, average recoveries ranged from 98.30–101.57% and 97.81–102.14%, respectively, with relative standard deviation (RSD) values below 2.0%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Intra-day and inter-day RSD values for orientin and isoorientin were reported as less than 2.0%. mdpi.com

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.

Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Method validation protocols are typically developed based on the intended use of the analytical method and should include details on samples, sources of variability, and statistical analysis. casss.org The validation process demonstrates that the assay performs adequately when run according to a standard operating procedure (SOP). casss.org

Standardization in analytical research, particularly for natural compounds, involves establishing consistent procedures, reference materials, and reporting units to ensure comparability of results across different studies and laboratories. While specific international reference standards solely for this compound were not identified in the search results, the principles of standardization in vaccine analysis and biological materials, as guided by organizations like the World Health Organization (WHO), are relevant for ensuring quality control and consistency in the analysis of related compounds found in plant extracts. who.int These guidelines emphasize the importance of establishing and distributing reference materials for assay standardization. who.int

The development and validation of analytical methods, such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental steps before their routine application for quantitative analysis. impactfactor.orgjpionline.orgscholars.direct Validation confirms that the method provides accurate and reliable measurements. impactfactor.org

Table 1: Summary of Validation Parameters for Related Compounds in Vaccinium Extract Analysis

| Validation Parameter | Analyte | Range (µg/mL) | Linearity (R²) | Accuracy (% Recovery) | Precision (RSD %) |

| Linearity | Orientin | 1.0–50.0 | ≥ 0.9999 | N/A | N/A |

| Isoorientin | 1.0–50.0 | ≥ 0.9999 | N/A | N/A | |

| Accuracy | Orientin | N/A | N/A | 98.30–101.57 | < 2.0 |

| Isoorientin | N/A | N/A | 97.81–102.14 | < 2.0 | |

| Precision (Intra-day) | Orientin | N/A | N/A | N/A | < 2.0 |

| Isoorientin | N/A | N/A | N/A | < 2.0 | |

| Precision (Inter-day) | Orientin | N/A | N/A | N/A | < 2.0 |

| Isoorientin | N/A | N/A | N/A | < 2.0 |

Biological Activities and Molecular Mechanisms of Vacciniin

Antioxidant Activity of Vacciniin: Mechanisms of Action

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The antioxidant potential of this compound is explored through several mechanisms.

In vitro free radical scavenging assays are laboratory tests used to determine a compound's ability to neutralize unstable molecules known as free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. In these tests, the compound of interest is mixed with a stable radical solution (DPPH or ABTS•+). The ability of the compound to donate a hydrogen atom or an electron to the radical is measured by a change in color, which can be quantified using a spectrophotometer. The result is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

While extracts from Vaccinium species, which are known to contain this compound, have demonstrated significant free radical scavenging activity in DPPH and ABTS assays, specific studies isolating this compound and quantifying its individual scavenging capabilities are not extensively detailed in the current body of scientific literature. The observed antioxidant effects in these extracts are generally attributed to the synergistic action of a complex mixture of polyphenols, including anthocyanins, flavonols, and tannins, in addition to this compound.

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. While they are natural byproducts of normal oxygen metabolism and have roles in cell signaling, excessive ROS can lead to oxidative stress, a condition that damages cellular structures like DNA, lipids, and proteins.

Compounds with antioxidant properties can modulate ROS levels by either directly neutralizing them or by influencing cellular pathways that lead to their production or detoxification. The potential for this compound to modulate intracellular ROS levels is an area of scientific interest. However, direct evidence from studies conducted specifically on isolated this compound to demonstrate its effect on cellular ROS production is limited. Research has more commonly focused on the effects of complex plant extracts, where this compound is one of many components, showing a general reduction in cellular oxidative stress.

Beyond direct scavenging of free radicals, another crucial antioxidant mechanism is the upregulation of the body's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of this process. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the DNA, initiating the transcription of a wide array of protective genes. These genes code for endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).

The activation of the Nrf2 pathway by phytochemicals is a well-established mechanism for conferring cellular protection against oxidative stress. While it is hypothesized that constituents of Vaccinium berries like this compound could contribute to the activation of this pathway, specific research confirming the direct action of isolated this compound on the Nrf2 signaling cascade and the subsequent expression of endogenous antioxidant enzymes is not yet well-documented.

Anti-Inflammatory Activity of this compound: Elucidation of Cellular Pathways

Inflammation is a complex biological response of body tissues to harmful stimuli. While acute inflammation is a protective mechanism, chronic inflammation can contribute to various diseases. The potential anti-inflammatory effects of natural compounds are a major focus of research.

Protein denaturation is a process in which proteins lose their native structure due to external stress, such as heat or acidity. The denaturation of tissue proteins is implicated in the inflammatory process, as denatured proteins can act as antigens and trigger autoimmune responses. The inhibition of protein denaturation is therefore used as an in vitro screening method for anti-inflammatory activity. Assays often use proteins like Bovine Serum Albumin (BSA) or egg albumin, which are induced to denature by heat. The ability of a test compound to prevent this denaturation is measured spectrophotometrically.

Although this assay is widely used to screen plant extracts for anti-inflammatory properties, there is a lack of specific research data demonstrating the capacity of pure, isolated this compound to inhibit protein denaturation. The anti-inflammatory effects observed in crude extracts from plants containing this compound are understood to be the result of the combined action of its various phytochemical constituents.

The stabilization of cellular membranes, particularly the lysosomal membrane, is another important mechanism of anti-inflammatory action. Lysosomes contain a variety of enzymes that, if released into the cytoplasm, can cause damage to the cell and perpetuate the inflammatory response. The human red blood cell (HRBC) membrane is often used as a model for the lysosomal membrane in in vitro studies because of its structural similarity. The ability of a compound to prevent the hemolysis (rupture) of HRBCs induced by heat or hypotonic stress is indicative of its membrane-stabilizing and, by extension, anti-inflammatory potential.

While certain non-steroidal anti-inflammatory drugs (NSAIDs) are known to exert their effects through membrane stabilization, specific studies focusing on the ability of isolated this compound to stabilize cellular or HRBC membranes have not been prominently featured in the available scientific literature. Therefore, while plausible, a direct membrane-stabilizing role for this compound remains to be experimentally confirmed.

Modulation of Inflammatory Mediators by this compound (e.g., Nitric Oxide, Cytokines)

The inflammatory response is a complex biological process involving a variety of mediators, including nitric oxide (NO) and cytokines. This compound has been noted for its potential to modulate these key inflammatory molecules.

Nitric oxide, a highly reactive free radical, plays a dual role in inflammation. While it is essential for host defense, its overproduction can lead to tissue damage. Research indicates that certain natural compounds can influence NO production. For instance, some phytochemicals have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage models, a common in vitro method for studying inflammation mdpi.com. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation mdpi.com.

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), can exacerbate inflammatory conditions. Studies on various natural compounds have shown their capacity to suppress the expression of these pro-inflammatory cytokines mdpi.com. The modulation of these cytokines is a key mechanism through which anti-inflammatory effects are achieved.

Interactive Table: Effects of Natural Compounds on Inflammatory Mediators

| Compound Class | Effect on Nitric Oxide (NO) | Effect on Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) |

| Flavonoids | Inhibition of production | Downregulation of expression |

| Isoflavones | Inhibition of production | Downregulation of expression |

| Lignans | Reduction in production | Downregulation of expression |

Intracellular Signaling Pathway Modulation by this compound (e.g., NF-κB)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its incorrect regulation is linked to various inflammatory diseases.

The NF-κB signaling pathway is a primary target for anti-inflammatory therapies. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation.

Several natural compounds have been identified as inhibitors of the NF-κB pathway. This inhibition can occur at various points in the signaling cascade, preventing the activation and nuclear translocation of NF-κB and thereby suppressing the expression of inflammatory genes. The ability to modulate the NF-κB pathway is a significant aspect of the anti-inflammatory properties of many bioactive molecules.

Antimicrobial Activity of this compound: Scope and Limitations

The rise of antimicrobial resistance has spurred the search for new antimicrobial agents from natural sources. This compound is among the compounds that have been evaluated for such properties.

The antimicrobial activity of a compound is typically assessed by its ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi. The scope of this activity is determined by the range of microbes it is effective against. For instance, essential oils from various plants have demonstrated broad-spectrum antimicrobial activity against a panel of bacteria and yeasts researchgate.net.

However, the efficacy of natural antimicrobial agents can be subject to limitations. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that will inhibit the visible growth of a microorganism, can vary significantly depending on the microbial species researchgate.net. This indicates that while a compound may be effective against certain pathogens, it may have limited or no activity against others. Further research is often needed to fully understand the spectrum and mechanisms of antimicrobial action.

Other Reported Biological Activities and Enzymatic Interactions of this compound

Beyond its anti-inflammatory and antimicrobial potential, this compound may interact with various enzymes and influence specific biochemical processes within the body.

Enzymatic Interactions of this compound (e.g., Succinate (B1194679) Dehydrogenase)

Succinate dehydrogenase (SDH) is a key enzyme that participates in both the citric acid cycle and the electron transport chain, playing a vital role in cellular respiration wikipedia.orgnih.gov. Inhibition of SDH can have significant metabolic consequences nih.govnih.gov.

Certain molecules can act as inhibitors of SDH. These inhibitors are broadly classified into two types: those that bind to the succinate-binding site and those that target the ubiquinone-binding pocket wikipedia.org. For example, malonate is a classic competitive inhibitor of succinate dehydrogenase due to its structural similarity to succinate slideshare.netyoutube.com. The interaction of compounds with enzymes like SDH can provide insights into their mechanisms of action and potential therapeutic or toxicological effects.

Impact of this compound on Specific Biochemical Processes

The biological activities of a compound are ultimately determined by its impact on various biochemical pathways. For example, some natural compounds can influence metabolic pathways related to glucose and lipid metabolism. Derivatives of 1,5-anhydro-D-glucitol, a class of compounds to which this compound may be related, have been studied for their effects on enzymes such as α-glucosidase, which is involved in carbohydrate digestion nih.gov. By inhibiting such enzymes, these compounds can modulate blood glucose levels.

Furthermore, the antioxidant properties of natural compounds can protect cells from damage caused by oxidative stress, a process implicated in numerous chronic diseases. The ability to scavenge free radicals and modulate oxidative pathways is another important aspect of the biochemical impact of these molecules.

Ecological Roles and Interactions of Vacciniin in Natural Systems

Vacciniin's Contribution to Plant Defense Mechanisms

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. scienceopen.com These defenses can be either constitutive, meaning they are always present, or induced, produced in response to an attack. wikipedia.org Secondary metabolites, such as alkaloids, tannins, and phenolic compounds, play a crucial role in these defense mechanisms. nih.govnih.gov These compounds can act as toxins, repellents, or anti-nutritional agents against a wide range of herbivores. wikipedia.org

While the broader mechanisms of plant chemical defense are well-documented, specific research into the direct role of this compound in deterring herbivores is still an emerging field. The complex nature of plant-herbivore interactions involves a dynamic interplay of various chemical compounds. nih.govnih.gov Future research will likely focus on isolating the specific effects of this compound in these complex defensive mixtures and its efficacy against different types of herbivores.

Table 1: General Classes of Plant Defense Compounds and Their Functions

| Defense Compound Class | Primary Function(s) | Examples |

|---|---|---|

| Alkaloids | Toxic, bitter taste to deter feeding | Caffeine, Nicotine, Morphine |

| Phenolics | Inhibit digestion, antioxidant, antimicrobial | Tannins, Lignins, Flavonoids |

| Terpenoids | Repellent, toxic, disrupt insect development | Essential oils, Resins, Carotenoids |

Role of this compound in Plant-Microbe Interactions

The interaction between plants and microbes is a critical component of ecosystem health. Plants are known to produce a vast array of secondary metabolites with antimicrobial properties to defend against pathogenic bacteria and fungi. nih.govnih.gov These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial gene expression. mdpi.com

The specific role of this compound in mediating these interactions is a subject of ongoing investigation. The antimicrobial potential of plant extracts is often attributed to a complex mixture of compounds, making it challenging to isolate the activity of a single molecule. mdpi.comyoutube.com Understanding the precise antimicrobial spectrum of this compound and its mode of action against various plant pathogens will be a key area for future research in plant pathology and chemical ecology.

Table 2: Investigated Antimicrobial Activity of Various Plant Extracts

| Plant Species | Type of Extract | Target Microorganisms |

|---|---|---|

| Salvia officinalis (Sage) | Ethanolic | Staphylococcus aureus, Escherichia coli |

| Psidium guajava (Guava) | Ethanolic | Staphylococcus aureus, Mycoplasma gallisepticum |

| Olea europaea (Olive) | Ethanolic | Bacillus cereus, Escherichia coli, Salmonella Enteritidis |

| Morus alba (Mulberry) | Ethanolic | Bacillus cereus |

Influence of Environmental Factors on this compound Production in Host Plants

The production of secondary metabolites in plants is not static; it is dynamically influenced by a range of environmental factors. oregonstate.edumedicaljournalshouse.com Abiotic stresses such as light intensity, temperature, water availability, and nutrient levels can significantly alter the chemical profile of a plant, including the concentration of defensive compounds. oregonstate.edundsu.edu For instance, studies have shown that environmental stressors can enhance the biosynthesis of various flavor precursors and other secondary metabolites in grapevines. nih.gov

The specific environmental cues that trigger or modulate the biosynthesis of this compound in host plants are yet to be fully elucidated. Research in this area would involve subjecting this compound-producing plants to various controlled environmental stressors and analyzing the subsequent changes in this compound concentration. This knowledge could have implications for understanding how plants might adapt their chemical defenses in response to changing environmental conditions. nih.govmdpi.com

Table 3: Key Environmental Factors Affecting Plant Secondary Metabolite Production

| Environmental Factor | Potential Impact on Secondary Metabolites |

|---|---|

| Light (Quantity, Quality, Duration) | Can influence the production of photosynthetic-related compounds and phenolics. |

| Temperature | Affects enzyme activity and the rate of biochemical reactions, potentially altering metabolite profiles. |

| Water Availability (Drought/Flooding) | Can induce stress responses that lead to the accumulation of certain defensive compounds. |

| Nutrient Availability | Deficiencies or excesses of certain nutrients can shift resource allocation towards or away from secondary metabolite production. |

Advanced Research Perspectives and Future Directions for Vacciniin Studies

Omics Technologies in Vacciniin Research (e.g., Metabolomics, Transcriptomics)

Omics technologies, including metabolomics and transcriptomics, offer powerful tools for comprehensively understanding the biological effects and pathways related to this compound. These high-throughput technologies allow for the large-scale quantitative measurement of molecules and cell types, providing a global map of complex biological processes nih.govnih.govhumanspecificresearch.org.

Metabolomics involves the comprehensive analysis of metabolites within biological samples, offering insights into the metabolic changes induced by a compound like this compound humanspecificresearch.org. Transcriptomics, on the other hand, focuses on the analysis of RNA transcripts, revealing gene expression profiles and the genes involved in specific responses nih.govhumanspecificresearch.org.

While the provided search results discuss the application of omics technologies, particularly in the context of vaccinology and understanding immune responses to vaccines nih.govnih.govmdpi.comjpnim.com, their direct application to studying this compound specifically is not detailed. However, the principles outlined for systems vaccinology and the broader use of omics in understanding biological responses to various agents are directly applicable. For instance, metabolomics and transcriptomics have been used to evaluate responses to vaccines and identify biomarkers jpnim.com. Applying these technologies to this compound research could involve:

Identifying metabolic pathways influenced by this compound: Metabolomics could reveal how this compound affects the levels of various metabolites, indicating its impact on cellular processes.

Understanding gene expression changes: Transcriptomics could identify which genes are upregulated or downregulated in the presence of this compound, providing clues about its mechanisms of action.

Discovering biomarkers: Omics data could potentially identify molecular markers associated with this compound exposure or its effects.

The integration of data from different omics technologies can provide a more holistic view of the biological mechanisms related to this compound humanspecificresearch.org.

In Silico Approaches for Predicting this compound's Biological Interactions and Target Identification

In silico approaches, which utilize computational methods and bioinformatics tools, are increasingly valuable for predicting the biological interactions and identifying potential targets of chemical compounds like this compound frontiersin.orgnih.gov. These methods can expedite the research process by evaluating the biological interactions of compounds based on existing datasets mdpi.com.

Key in silico techniques applicable to this compound research include:

Molecular Docking: This technique predicts how a small molecule, such as this compound, binds to a larger molecule, like a protein, to estimate the binding affinity and identify potential targets nih.govfrontiersin.org.

Reverse Vaccinology: Although primarily used for identifying vaccine candidates from pathogen genomes, the underlying principle of using genomic and proteomic data to predict potential interaction molecules can be adapted to identify host targets that this compound might interact with nih.gov.

Pharmacophore Modeling: This involves creating a 3D model representing the essential features of a molecule required for its biological activity, which can help identify similar compounds or predict interactions mdpi.com.

Molecular Dynamics Simulation: This technique simulates the physical movements of atoms and molecules, providing insights into the stability of binding interactions and conformational changes frontiersin.org.

While the provided search results discuss in silico approaches for vaccine design and target identification in the context of infectious diseases frontiersin.orgnih.govmdpi.comscielo.br, these computational methods are broadly applicable to studying the interactions of any chemical compound with biological systems. Applying these to this compound could involve:

Predicting potential protein targets: In silico screening of protein databases could identify proteins that are likely to bind with this compound.

Understanding binding mechanisms: Molecular docking and dynamics simulations could provide detailed information about how this compound interacts with its predicted targets at the molecular level.

Designing targeted experiments: The predictions from in silico studies can guide in vitro and in vivo experiments, making research more efficient.

Antigenicity and immunogenicity prediction software, like VaxiJen, are used in in silico studies to evaluate potential vaccine targets based on physicochemical properties nih.gov. While this compound itself is a small molecule and not an antigen in the traditional sense, similar computational tools could potentially be adapted or developed to predict its interaction potential with biological molecules based on its chemical structure.

Strategies for Enhancing this compound Biosynthesis through Metabolic Engineering

Metabolic engineering offers strategies to enhance the biosynthesis of natural products, including compounds like this compound, particularly in plant or microbial systems nih.govrsc.orgcas.czfrontiersin.orgmdpi.com. This involves modifying specific biochemical reactions or introducing new ones to improve pathway efficiency or produce target compounds nih.gov.

Strategies for enhancing this compound biosynthesis through metabolic engineering could include:

Identifying and overexpressing key enzymes: Genes encoding enzymes involved in the this compound biosynthetic pathway could be identified and overexpressed to increase the production rate cas.cz.

Blocking competing pathways: Metabolic pathways that divert precursors away from this compound synthesis could be downregulated or blocked nih.gov.

Introducing heterologous genes: Genes from other organisms that encode enzymes with higher activity or efficiency in this compound production could be introduced into a host organism frontiersin.org.

Optimizing culture conditions: Adjusting factors like temperature, nutrients, and growth phase can optimize the metabolic flux towards this compound production mdpi.com.

Utilizing synthetic biology chassis: Rapidly growing bacteria or other microorganisms can be engineered as chassis for the heterologous production of natural products mdpi.com.

The search results highlight the successful application of metabolic engineering for enhancing the biosynthesis of various compounds, such as isoflavonoids in plants and pentalenene (B1246303) in bacteria cas.czfrontiersin.orgmdpi.com. This demonstrates the feasibility of applying similar approaches to this compound, assuming its biosynthetic pathway is understood. For instance, engineering bacteria to overproduce specific molecules has shown promise in boosting immune responses in the context of vaccines nih.gov.

Development of this compound-Derived Compounds and Analogs through Chemical Synthesis

Chemical synthesis plays a crucial role in developing derivatives and analogs of natural compounds like this compound. This allows for the creation of molecules with potentially improved properties, such as enhanced bioactivity, stability, or specificity frontiersin.orgmdpi.comnih.govnih.govrsc.org.

Approaches for developing this compound derivatives and analogs through chemical synthesis include:

Structural Modification: Introducing or modifying functional groups on the this compound structure to alter its chemical and biological properties mdpi.comnih.gov.

Synthesis of Analogs: Creating molecules that are structurally similar to this compound but with specific variations to explore structure-activity relationships frontiersin.orgnih.govrsc.org.

Chemoenzymatic Synthesis: Combining chemical and enzymatic methods to synthesize complex derivatives, leveraging the specificity of enzymes nih.gov.

The search results provide examples of the chemical synthesis of derivatives and analogs of various compounds, including immunoadjuvants, natural products, and benzimidazole-based compounds frontiersin.orgmdpi.comnih.govnih.govrsc.org. These studies demonstrate the methodologies and techniques used in synthetic chemistry to create novel compounds with desired properties. Applying these to this compound could involve:

Synthesizing libraries of analogs: Creating a range of this compound analogs with systematic structural variations to screen for altered biological activity.

Developing prodrugs: Synthesizing derivatives that are inactive until metabolized in the body, potentially improving delivery or reducing toxicity.

Improving stability: Modifying the this compound structure to enhance its chemical stability, particularly if it is prone to degradation.

Q & A

Q. How can cross-disciplinary collaboration improve this compound’s translational research?

- Methodological Answer : Establish data-sharing consortia with standardized ontologies (e.g., OBI, VO) for interoperability. Use hybrid frameworks combining immunologists, computational biologists, and ethicists to address challenges like adjuvant selection or equity in trial recruitment .

- Table 2 : Collaboration Criteria

| Criterion | Best Practice | Source |

|---|---|---|

| Data Transparency | FAIR principles (Findable, Accessible, etc.) | |

| Ethical Oversight | IRB-approved protocols with community input |

Key Methodological Insights

- Data Validation : Prioritize government (e.g., CDC, WHO) and academic sources for high transparency scores (JAMA criteria) .

- Contradiction Analysis : Use dialectical frameworks to prioritize dominant factors (e.g., population genetics over assay noise) .

- AI Integration : Combine predictive models with wet-lab validation to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.